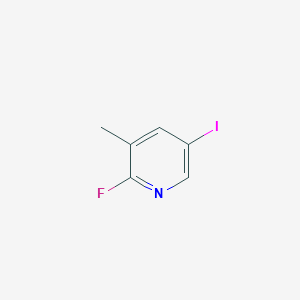

2-氟-5-碘-3-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

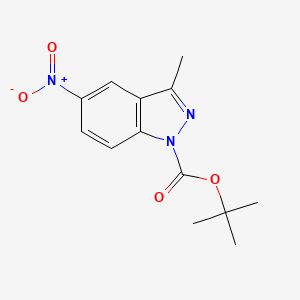

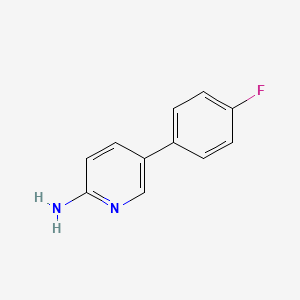

The compound of interest, 2-Fluoro-5-iodo-3-methylpyridine, is a halogenated pyridine derivative. Pyridine derivatives are important in the field of medicinal chemistry due to their presence in numerous pharmaceuticals and their potential for creating new chemical entities with biological activity. The presence of both fluorine and iodine atoms in the compound suggests its utility in various chemical transformations and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of halogenated pyridines can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-fluoropyridines has been achieved through photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate . Similarly, 2-amino-5-fluoropyridines have been synthesized from anisyl(2-bromopyridinyl)iodonium triflate using a palladium-catalyzed amination sequence . These methods highlight the versatility of halogenated pyridines in cross-coupling reactions and their potential as intermediates for further functionalization.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the ability to introduce multiple halogens into the pyridine ring, which can be used as intermediates for the synthesis of pentasubstituted pyridines . The electronic effects of the halogens can also affect the reactivity and stability of the molecule, as seen in the synthesis of 5-aryl-2,2'-bipyridines, where the fluorine atoms influence the photophysical properties of the compounds .

Chemical Reactions Analysis

Halogenated pyridines can undergo various chemical reactions, including cross-coupling, halogen dance reactions, and rearrangements. For instance, the Suzuki coupling reaction has been used to synthesize 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, demonstrating the utility of halogenated pyridines in forming carbon-carbon bonds . Additionally, the aza-Cope rearrangement has been employed in the synthesis of 4-fluoropyridines, showcasing the ability to rearrange and cyclize molecules to form pyridine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-iodo-3-methylpyridine are influenced by the presence of the halogen atoms. Fluorine, being highly electronegative, can enhance the stability of the molecule and affect its reactivity. Iodine, on the other hand, is a larger atom that can be used as a handle for further chemical transformations due to its relatively lower bond strength. The synthesis of related compounds, such as methyl 4-fluoro-3-methylpyridine-2-carboxylate, involves steps like oxidation, nitration, and reduction, which can be indicative of the reactivity of the fluorinated pyridine ring . The thermal behavior of related fluorinated compounds, such as lanthanide complexes with 2-fluorobenzoic acid, also provides insight into the stability of such molecules .

科学研究应用

合成和功能化

- 2-氟-5-碘-3-甲基吡啶已被用于有效地功能化吡啶基甲基化合物,例如在合成增强认知药物方面。例如,它已被用于制备10,10-双[(2-氟-4-吡啶基)甲基]-9(10H)-蒽酮(DMP 543),一种增强乙酰胆碱释放的药剂 (Pesti et al., 2000)。

光谱和电子分析

- 涉及2-氟-5-碘-3-甲基吡啶的研究集中在其几何优化和使用密度泛函理论进行光谱分析上。分子内氢键相互作用、分子轨道能量和非线性光学性质已被广泛研究。该化合物在各种溶剂中的电子影响以及在生物环境中的反应性,包括蛋白质相互作用,也是研究的课题 (Selvakumari et al., 2022)。

卤素取代和异构化

- 已对含有各种元素取代的吡啶进行研究,包括2-氟-5-碘-3-甲基吡啶。这包括对吡啶中卤素/卤素置换的研究,探索在不同条件下发生的化学反应和结构转化 (Schlosser & Cottet, 2002)。

除草应用

- 已合成并评估了2-氟-5-碘-3-甲基吡啶衍生物的除草活性。该化合物在抑制植物光系统II电子传递方面的有效性已成为研究的重要领域,展示了其在农业应用中的潜力 (Liu et al., 2005)。

药物研究

- 在药物研究中,已研究了2-氟-5-碘-3-甲基吡啶在合成抗病毒核苷类药物和其他治疗剂方面的潜力。已探讨了其在创造具有潜在抗病毒活性的新化合物中的作用,特别是对抗疱疹病毒 (Watanabe et al., 1983)。

安全和危害

属性

IUPAC Name |

2-fluoro-5-iodo-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXPRWIQPCLWQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626820 |

Source

|

| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-iodo-3-methylpyridine | |

CAS RN |

205245-17-6 |

Source

|

| Record name | 2-Fluoro-5-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)

![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)